2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(6-chloro-2H-chromen-3-yl)-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O2/c17-13-1-2-14-11(8-13)7-12(9-21-14)16-20-19-15(22-16)10-3-5-18-6-4-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEAEFDWBSAMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NN=C(O3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Chromene Moiety: The chromene structure can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate alkynes or alkenes under acidic or basic conditions.

Introduction of the Chlorine Atom: Chlorination of the chromene moiety can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives (e.g., esters or acid chlorides) under dehydrating conditions, often using reagents like phosphorus oxychloride or polyphosphoric acid.

Coupling with Pyridine: The final step involves coupling the chromene-oxadiazole intermediate with a pyridine derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the oxadiazole ring, potentially using reagents like lithium aluminum hydride.

Substitution: The chlorine atom on the chromene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of chromene-oxides or quinones.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. The characterization of synthesized compounds is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

- Infrared (IR) Spectroscopy : Identifies functional groups present in the molecule.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies involving 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The disc diffusion method is commonly employed to evaluate these activities.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and tested against multiple cancer cell lines. One compound demonstrated significant activity against non-small cell lung cancer and breast cancer cell lines . The structure–activity relationship (SAR) indicates that modifications on the oxadiazole ring can enhance anticancer efficacy.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several synthesized oxadiazole derivatives against standard microbial strains. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.08 µM for bacterial strains .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound A | 0.08 | Effective against E. coli |

| Compound B | 0.32 | Effective against S. aureus |

Case Study 2: Anticancer Activity

In a comprehensive evaluation of anticancer activity, a compound derived from the oxadiazole framework was tested across nine different cancer cell lines following NCI protocols. The compound exhibited promising results with a percentage growth inhibition (PGI) ranging from 54% to 65% at concentrations of 10 µM .

| Cell Line | PGI (%) |

|---|---|

| SNB-19 | 65.12 |

| NCI-H460 | 55.61 |

| SNB-75 | 54.68 |

Mechanism of Action

The mechanism of action of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cell cycle arrest or apoptosis.

Comparison with Similar Compounds

Table 1: Key 1,3,4-Oxadiazole Derivatives and Their Activities

Key Observations :

- Anticancer Activity : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit strong growth inhibition in cancer cell lines (SF-295, MCF7) . The pyridinyl substituent in the target compound may enhance solubility or target specificity compared to purely phenyl-substituted analogues.

- Fungicidal Activity : Thioether-linked oxadiazoles (e.g., compound 5g in ) show >50% inhibition against Sclerotinia sclerotiorum, attributed to SDH protein binding . The absence of a thioether group in the target compound may limit its fungicidal efficacy but could reduce toxicity.

- CNS Activity : Nitrophenyl-substituted oxadiazoles (e.g., compound XIV) demonstrate CNS depressant effects, suggesting the nitro group’s electron-withdrawing properties enhance blood-brain barrier penetration . The target compound’s chromenyl group, common in coumarins, may confer neuroprotective or anticoagulant properties instead.

Table 2: Physical Properties of Selected Oxadiazoles

Key Observations :

- Thermal Stability : Pyridinyl-substituted oxadiazoles (e.g., compound 3.10 in ) exhibit high melting points (~194–196°C), indicating strong intermolecular interactions due to aromatic stacking . The target compound’s chromenyl group may further enhance stability through extended conjugation.

- Synthetic Accessibility: Thioether-linked oxadiazoles () are synthesized via nucleophilic substitution, achieving yields >90% .

Mechanistic and Binding Comparisons

- Anticancer Mechanism : Oxadiazoles with pyridinyl groups (e.g., compound 116 in ) inhibit cancer cell growth via PARP or tubulin binding, with IC50 values of 1.1–1.5 µM . Molecular docking suggests the pyridin-4-yl group in the target compound may engage in π-π stacking or hydrogen bonding with similar targets.

- Enzyme Inhibition : β-glucuronidase inhibitors () rely on indole-pyridinyl interactions for activity . The target compound’s chromenyl group, with its fused oxygen ring, may offer distinct binding modes compared to indole derivatives.

Biological Activity

The compound 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole belongs to the class of oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

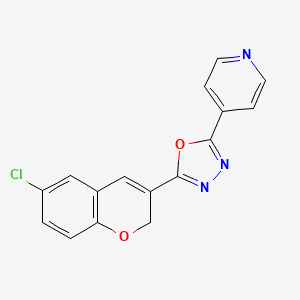

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a chromenyl moiety linked to a pyridinyl group through an oxadiazole ring, which is crucial for its biological activity.

Anticancer Activity

- Mechanism of Action : Oxadiazole derivatives have shown potential in inhibiting various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC). The compound's structure allows it to interact with these targets effectively, leading to reduced proliferation of cancer cells .

-

Case Studies :

- A study demonstrated that similar oxadiazole derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Another investigation highlighted that compounds with a similar scaffold inhibited telomerase activity, which is critical for cancer cell immortality .

Antimicrobial Activity

- Spectrum of Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

- Research Findings :

Anti-inflammatory Activity

- Mechanism : The anti-inflammatory effects of oxadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

-

Case Studies :

- A recent study indicated that a derivative with a similar structure significantly reduced inflammation in animal models of arthritis, showcasing its potential as a therapeutic agent .

- The compound was shown to decrease levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of HDAC, telomerase | , |

| Antimicrobial | Disruption of cell wall synthesis | |

| Anti-inflammatory | Inhibition of COX and LOX |

Table 2: Case Study Highlights

Q & A

Q. What are the established synthetic routes for preparing 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole and its derivatives?

A multi-step synthesis approach is typically employed. Starting materials such as ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate can be used to construct the 1,3,4-oxadiazole core via cyclization reactions. Key steps include:

- Thioether linkage formation : Reacting 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with substituted benzyl halides under basic conditions (e.g., KOH/EtOH) to introduce diverse substituents .

- Crystallographic validation : Single-crystal X-ray diffraction (space group P21/c) confirms structural integrity, as demonstrated for analogous oxadiazole derivatives .

Q. How can spectroscopic techniques (NMR, HRMS) be optimized for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks using chemical shifts (δ) and coupling constants (J). For example, pyridinyl protons resonate at δ 8.60–8.70 ppm (doublet, J = 5.5 Hz), while chromenyl protons appear as a singlet at δ 6.80–7.20 ppm .

- HRMS : Use electrospray ionization (ESI) in positive mode to confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy < 5 ppm. Example: Calculated for C₁₇H₁₁ClN₄O₂: 354.0521; Found: 354.0525 .

Q. What in vitro bioassay models are suitable for evaluating fungicidal activity?

- Fungal pathogens : Test against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL using mycelial growth inhibition assays. Activity >50% indicates potency, as seen in derivatives with halogenated benzylthio groups .

- Herbicidal screening : Evaluate bleaching effects on weeds (e.g., Echinochloa crus-galli) at 100 μg/mL. Compounds with 3-chloro- or 4-bromo-benzylthio substituents show notable activity .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action against fungal succinate dehydrogenase (SDH)?

- Target selection : Use SDH crystal structure (PDB: 2FBW) for docking. Align the oxadiazole core with the ubiquinone-binding site.

- Key interactions : The carbonyl group at position 2 of oxadiazole forms hydrogen bonds with Arg-43 and Tyr-58, mimicking the binding mode of penthiopyrad (a known SDH inhibitor). Chlorine substituents enhance hydrophobic interactions with Val-27 and Leu-34 .

- Validation : Compare docking scores (e.g., Glide score ≤ −8.0 kcal/mol) with experimental IC₅₀ values to prioritize derivatives .

Q. How can structural contradictions in bioactivity data across derivatives be resolved?

- Case study : Derivatives with 4-bromobenzylthio groups exhibit 80% fungicidal inhibition, while 3-chloro analogs show only 40% activity despite similar logP values.

- Resolution strategies :

Q. What strategies enhance fluorescence properties for cellular imaging applications?

- Structural modifications : Introduce electron-donating groups (e.g., methoxy) on the chromenyl moiety to redshift emission wavelengths.

- Solvatochromic studies : Measure fluorescence quantum yield (Φ) in solvents of varying polarity. For example, Φ increases from 0.15 (hexane) to 0.45 (DMSO) in benzochromenone-oxadiazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.